Cas no 220000-87-3 (4-Chloro-N-methylpicolinamide)

4-クロロ-N-メチルピコリンアミドは、ピコリン酸系の重要な誘導体であり、分子式C7H7ClN2Oで表される有機化合物です。本品は高純度(通常99%以上)で製造され、医薬品中間体や農薬合成におけるキーインターメディエートとしての応用が可能です。特に、その安定した結晶性と優れた溶解性(極性溶媒に可溶)が特徴で、精密有機合成反応において高い反応収率を実現します。塩素原子とアミド基の反応性の違いを利用した選択的官能基変換が可能であり、複雑な分子骨格構築に有用です。保管時は湿気を避け、室温以下で安定に保持できます。

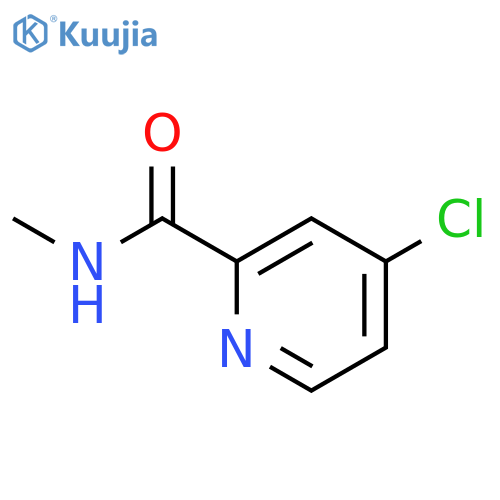

4-Chloro-N-methylpicolinamide structure

商品名:4-Chloro-N-methylpicolinamide

CAS番号:220000-87-3

MF:C7H7ClN2O

メガワット:170.59628033638

MDL:MFCD02185921

CID:67006

PubChem ID:253661662

4-Chloro-N-methylpicolinamide 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-N-methylpicolinamide

- IFLAB-BB F2108-0189

- N-METHYL-4-CHLORO-PYRIDINE-2-CARBOXAMIDE

- 4-CHLORO-N-METHYL-2-PYRIDINECARBOXAMIDE

- 4-CHLORO-N-MENTHYLPHCOLINAMIDE

- 4-Chloropyridine-2-carboxylic acid methylamide

- N-Methyl-4-chloro-2-pyridinecarboxamide

- N-Methyl-4-chloropicolinamide

- 4-Chloro-(2-(methylamino)-carbonyl)-pyridine

- 4-Chloro-N-methylpyridine-2-carboxamide

- N-Methyl-4-chloropyridine-2-carboxamide

- 2-Pyridinecarboxamide, 4-chloro-N-methyl-

- N-Methyl-4-chloropyridine-2-carboxylate

- Idarubicin HCl

- (4-Chloro(2-pyridyl))-N-methylcarboxamide

- 4-Chloro-5-phenyl-thieno[2,3-d]pyrimidine

- N-METHYL 4-CHLOROPICOLINAMIDE

- 2-(N-Methylcarbamoyl)-4-chloropyridine

- 4-Chloropyridine-2-carboxylicacid methylamide

- 4-Chloro-N-methylpyridine-2-carboxamide (>90%)

-

- MDL: MFCD02185921

- インチ: 1S/C7H7ClN2O/c1-9-7(11)6-4-5(8)2-3-10-6/h2-4H,1H3,(H,9,11)

- InChIKey: BGVBBMZMEKXUTR-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=NC(=C1)C(=O)NC

計算された属性

- せいみつぶんしりょう: 170.02469g/mol

- ひょうめんでんか: 0

- XLogP3: 1.1

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 1

- どういたいしつりょう: 170.02469g/mol

- 単一同位体質量: 170.02469g/mol

- 水素結合トポロジー分子極性表面積: 42Ų

- 重原子数: 11

- 複雑さ: 151

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: Solid

- 密度みつど: 1.264

- ゆうかいてん: 44.0 to 48.0 deg-C

- ふってん: 317.8 oC at 760 mmHg

- フラッシュポイント: 146℃

- 屈折率: 1.575

- PSA: 41.99000

- LogP: 1.48550

- ようかいせい: 未確定

4-Chloro-N-methylpicolinamide セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

-

警告文:

P261,P305

P351

P338,P302

P352,P321,P405,P501A - 危険物輸送番号:3249

- WGKドイツ:2

- 危険カテゴリコード: 22-36

- セキュリティの説明: S26; S36

- RTECS番号:WP2360000

-

危険物標識:

- リスク用語:R36/37/38

- 包装カテゴリ:III

- 危険レベル:6.1(b)

- セキュリティ用語:6.1(b)

- ちょぞうじょうけん:Inert atmosphere,2-8°C

- 包装等級:III

4-Chloro-N-methylpicolinamide 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Chloro-N-methylpicolinamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005925-5g |

4-Chloro-N-methylpicolinamide |

220000-87-3 | 97% | 5g |

¥26 | 2024-05-25 | |

| TRC | C379950-5g |

4-Chloro-N-methylpyridine-2-carboxamide (>90%) |

220000-87-3 | 5g |

$276.00 | 2023-05-18 | ||

| Enamine | EN300-13787-2.5g |

4-chloro-N-methylpyridine-2-carboxamide |

220000-87-3 | 95% | 2.5g |

$25.0 | 2023-02-09 | |

| Enamine | EN300-13787-25.0g |

4-chloro-N-methylpyridine-2-carboxamide |

220000-87-3 | 95% | 25.0g |

$46.0 | 2023-02-09 | |

| Enamine | EN300-13787-0.05g |

4-chloro-N-methylpyridine-2-carboxamide |

220000-87-3 | 95% | 0.05g |

$19.0 | 2023-02-09 | |

| Chemenu | CM178701-1000g |

4-Chloro-N-methylpicolinamide |

220000-87-3 | 98% | 1000g |

$864 | 2021-08-05 | |

| Ambeed | A198094-5g |

4-Chloro-N-methylpicolinamide |

220000-87-3 | 97% | 5g |

$6.0 | 2024-06-01 | |

| TRC | C379950-10g |

4-Chloro-N-methylpyridine-2-carboxamide (>90%) |

220000-87-3 | 10g |

$316.00 | 2023-05-18 | ||

| TRC | C379950-50g |

4-Chloro-N-methylpyridine-2-carboxamide (>90%) |

220000-87-3 | 50g |

$833.00 | 2023-05-18 | ||

| ChemScence | CS-M2758-500g |

4-Chloro-N-methyl-2-pyridinecarboxamide |

220000-87-3 | 99.91% | 500g |

$312.0 | 2022-04-27 |

4-Chloro-N-methylpicolinamide サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:220000-87-3)4-Chloro-N-methylpicolinamide

注文番号:sfd13333

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:36

価格 ($):discuss personally

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:220000-87-3)4-Chloro-N-methylpyridine-2-carboxamide (>90%)

注文番号:A4725

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 04:27

価格 ($):175.0

atkchemica

ゴールドメンバー

(CAS:220000-87-3)4-Chloro-N-methylpyridine-2-carboxamide (>90%)

注文番号:CL8057

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:28

価格 ($):discuss personally

4-Chloro-N-methylpicolinamide 関連文献

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

220000-87-3 (4-Chloro-N-methylpicolinamide) 関連製品

- 43071-19-8(2-(Dimethylaminomethyl)-pyridine)

- 39627-98-0(2',6'-Picolinoxylidide)

- 6636-71-1(2-(Pyridin-2-ylmethyl)-amino-ethanol)

- 99586-65-9(4-chloropyridine-2-carboxamide)

- 83055-99-6(Bensulfuron-Methyl)

- 5112-36-7(Pyridine 2,6-dicarboxylicdihydrazide)

- 23564-05-8(Thiophanate-methyl)

- 39639-98-0(1-(pyridine-2-carbonyl)piperazine)

- 123-39-7(N-Methylformamide)

- 4664-00-0(Quinolinimide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:220000-87-3)4-Chloro-N-Methylpyridine-2-Carboxamide

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:220000-87-3)N-甲基-4-氯吡啶-2-甲酰胺

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ